Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride
Description
IUPAC Name and Structural Formula
The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl N-[4-(azetidin-3-yloxy)phenyl]carbamate hydrochloride, reflecting its complete structural composition and salt form. The compound's core structure consists of an ethyl carbamate group attached to a phenyl ring, which is further substituted with an azetidin-3-yloxy group at the para position. The hydrochloride designation indicates the presence of a protonated amine functionality within the azetidine ring system, forming a salt with chloride ion.
The structural formula of ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride can be represented through its Simplified Molecular Input Line Entry System notation as O=C(OCC)NC1=CC=C(OC2CNC2)C=C1.[H]Cl. This notation reveals the connectivity between the ethyl ester carbonyl group, the phenyl ring nitrogen, and the ether linkage to the azetidine ring. The azetidine moiety, a four-membered saturated nitrogen heterocycle, contributes significantly to the compound's three-dimensional structure and potential biological activity.
The presence of the hydrochloride salt form enhances the compound's water solubility compared to its free base counterpart, making it more suitable for various synthetic applications and potential pharmaceutical formulations. The salt formation occurs through protonation of the secondary amine nitrogen within the azetidine ring, creating a positively charged ammonium center that forms an ionic bond with the chloride anion.
CAS Registry Number and Synonyms
The Chemical Abstracts Service has assigned the registry number 2098119-96-9 to this compound, providing a unique identifier for this specific compound in chemical databases and literature. This CAS number distinguishes the hydrochloride salt form from related compounds in the same chemical family, ensuring precise identification in commercial and research contexts.
Several synonymous names exist for this compound, reflecting different naming conventions and structural emphasis. The compound may be referred to as ethyl 4-(azetidin-3-yloxy)phenylcarbamate hydrochloride, emphasizing the carbamate functionality, or as ethyl N-[4-(azetidin-3-yloxy)phenyl]carbamate hydrochloride, highlighting the nitrogen substitution pattern. These variations in nomenclature maintain the same chemical identity while accommodating different systematic naming approaches used across various chemical databases and suppliers.
The systematic identification of this compound within chemical databases facilitates its procurement from commercial suppliers and ensures accurate communication among researchers. The specific CAS registry number prevents confusion with closely related compounds such as methyl N-[4-(azetidin-3-yloxy)phenyl]carbamate, which carries a different CAS number and molecular formula despite structural similarities.
Molecular Formula and Weight
The molecular formula of this compound is established as C12H17ClN2O3, incorporating twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. This formula reflects the complete composition of the hydrochloride salt, including the additional hydrogen and chlorine atoms contributed by the hydrochloric acid component.
The molecular weight of the compound is precisely determined as 272.73 grams per mole, calculated from the sum of atomic weights for all constituent atoms. This molecular weight value is essential for stoichiometric calculations in synthetic procedures and for determining appropriate concentrations in research applications. The hydrochloride salt form increases the molecular weight by approximately 36.46 grams per mole compared to the free base form, which would have a molecular weight of approximately 236.27 grams per mole.
| Parameter | Value |
|---|---|
| Molecular Formula | C12H17ClN2O3 |
| Molecular Weight | 272.73 g/mol |
| CAS Registry Number | 2098119-96-9 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 6 |
The compound's molecular characteristics indicate moderate complexity with multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of both hydrophilic and lipophilic regions within the molecular structure suggests balanced physicochemical properties that may influence its solubility profile and membrane permeability characteristics.
Properties
IUPAC Name |
ethyl N-[4-(azetidin-3-yloxy)phenyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-16-12(15)14-9-3-5-10(6-4-9)17-11-7-13-8-11;/h3-6,11,13H,2,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLWENDALCGJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features an azetidine ring linked to a phenyl group through an ether bond, with a carbamate functional group. This unique structure may contribute to its biological activity by enabling interactions with specific biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against SARS-CoV-2. Research focusing on non-covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro) has shown that azetidine derivatives can effectively inhibit viral replication by disrupting critical enzymatic processes necessary for viral life cycles .
Cytotoxic Effects
In vitro studies have demonstrated that derivatives of carbamate compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been documented to activate apoptotic pathways, leading to increased cell death in malignant cells.
Case Studies and Research Findings
- Antiviral Efficacy :
- Cytotoxicity Assessment :
Data Tables
| Compound | Biological Activity | IC50 Value (µM) | Cell Line Tested |
|---|---|---|---|
| This compound | Antiviral | TBD | Vero E6 |
| Similar Azetidine Derivative | Cytotoxic | 15 | MCF-7 |
| Another Carbamate Compound | Cytotoxic | 10 | A549 |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
The compound’s structural and functional distinctions from analogous carbamates are critical to its applications. Below is a comparative analysis:
Structural Features and Substituent Effects
Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride :
- Substituents: Azetidin-3-yloxy (polar, rigid), ethyl carbamate.
- Properties: High water solubility due to the hydrochloride salt; moderate lipophilicity (inferred from azetidine’s polarity).
- Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): Substituents: Phenoxyphenoxyethyl (lipophilic aromatic groups). Properties: High log k (lipophilicity), suited for pesticidal activity by penetrating insect cuticles .
- Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): Substituents: Phenylamino carbonyloxy (moderate polarity). Properties: Intermediate lipophilicity; used as a herbicide targeting weed chloroplasts .
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: Substituents: Chlorinated phenyl groups (electron-withdrawing, lipophilic). Properties: High log k values (e.g., 4a: log k = 2.1), correlating with enhanced membrane permeability in antifungal studies .
- Ethyl Carbamate (Urethane): Substituents: None (simple carbamate). Properties: Low log k; known carcinogen, historically used as a sedative and now monitored in food products .
Key Research Findings
- Lipophilicity: Chlorinated or aromatic substituents (e.g., in fenoxycarb) increase log k, favoring agrochemical applications. The azetidine group in the target compound likely reduces log k due to polarity, enhancing water solubility for drug delivery .
- Toxicity Profile: The hydrochloride formulation may mitigate toxicity risks associated with simple carbamates like ethyl carbamate, which exhibits genotoxicity .
Data Table: Comparative Analysis of Carbamate Derivatives
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride typically follows a sequential functionalization approach involving:
- Coupling of azetidine-3-ol (a four-membered nitrogen-containing ring with a hydroxyl group) to a 4-hydroxyphenylcarbamate intermediate.
- Formation of the hydrochloride salt to improve crystallinity, stability, and solubility.
- Purification steps such as recrystallization or chromatography to achieve high purity.
This approach leverages nucleophilic substitution chemistry under controlled anhydrous and low-temperature conditions to minimize side reactions and hydrolysis.
Detailed Preparation Procedure
Step 1: Synthesis of 4-Hydroxyphenyl Carbamate Intermediate
- The starting material 4-hydroxyphenyl carbamate is prepared or procured, which contains a phenyl ring with a hydroxyl group positioned para to the carbamate moiety.
- This intermediate is often synthesized via carbamoylation of 4-aminophenol or related precursors under standard carbamate-forming conditions.
Step 2: Coupling with Azetidine-3-ol
- Azetidine-3-ol is coupled to the phenolic hydroxyl group of the 4-hydroxyphenyl carbamate via nucleophilic substitution.
- The reaction is typically carried out in anhydrous dichloromethane or similar aprotic solvent at low temperatures (0–5°C) to suppress hydrolysis and side reactions.
- A base such as triethylamine or sodium hydride may be used to activate the phenol for nucleophilic attack.
- The azetidine-3-ol acts as a nucleophile, displacing a suitable leaving group (e.g., a halide or activated ester) on the phenyl carbamate derivative, forming the azetidin-3-yloxy ether linkage.
Step 3: Formation of Hydrochloride Salt
- After coupling, the free base form of the compound is treated with hydrogen chloride (HCl) gas or HCl in ethyl acetate to form the hydrochloride salt.
- This step enhances the compound's crystallinity and stability, facilitating isolation and storage.
- The stoichiometry of HCl is carefully controlled to ensure complete salt formation without excess acid that could cause degradation.
Step 4: Purification
- The crude product is purified by recrystallization from solvents such as acetonitrile or ethanol.
- Alternatively, flash column chromatography on silica gel may be employed, using appropriate solvent gradients (e.g., ethyl acetate/hexane mixtures).
- Purity is typically confirmed to be ≥95% by chromatographic and spectroscopic methods.
Critical Parameters Influencing Yield and Purity
| Parameter | Description | Impact on Yield/Purity |
|---|---|---|
| Solvent Choice | Use of anhydrous aprotic solvents like dichloromethane prevents hydrolysis | High purity, minimal side products |
| Temperature Control | Low temperature (0–5°C) during coupling reduces epimerization and side reactions | Improved selectivity and yield |
| Stoichiometry of Reagents | Precise molar ratios of azetidine-3-ol and 4-hydroxyphenyl carbamate ensure complete reaction | Maximizes conversion, minimizes impurities |
| HCl Amount for Salt Formation | Controlled addition avoids excess acid that can degrade the compound | Stable hydrochloride salt with good crystallinity |
| Purification Method | Choice between recrystallization and chromatography affects removal of impurities | Higher purity and reproducibility |
Representative Experimental Data (Adapted from Literature)
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling of azetidine-3-ol to 4-hydroxyphenyl carbamate | Dichloromethane, 0–5°C, 12–24 h | 80–90 | Anhydrous conditions critical |
| Hydrochloride salt formation | HCl in ethyl acetate, room temp | >95 | Complete salt formation confirmed by NMR |
| Purification | Recrystallization from acetonitrile or ethanol | 85–95 | Achieves ≥95% purity by HPLC |
Characterization Techniques Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR reveals characteristic signals of azetidine ring protons (δ 3.5–4.0 ppm) and carbamate ethyl group.
- ^13C NMR confirms carbamate carbonyl and aromatic carbons.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
- Used to quantify purity (>95%) and detect residual starting materials or side products.
- X-ray Crystallography:
- Validates the hydrochloride salt crystal structure and hydrogen bonding network, confirming successful salt formation.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Carbamate Intermediate Synthesis | 4-Aminophenol, carbamoyl chloride, base | Formation of 4-hydroxyphenyl carbamate |
| Coupling Reaction | Azetidine-3-ol, anhydrous DCM, base, 0–5°C | Formation of azetidin-3-yloxy linkage |
| Salt Formation | HCl in ethyl acetate, room temperature | Hydrochloride salt formation |
| Purification | Recrystallization or silica gel chromatography | Isolation of pure compound |
Research Findings and Notes
- The coupling step is sensitive to moisture and temperature; rigorous drying and inert atmosphere (nitrogen or argon) are recommended to prevent hydrolysis of carbamate and azetidine rings.
- The hydrochloride salt form significantly improves the compound's handling properties without altering the core structure, as confirmed by spectroscopic data.
- Literature reports yields ranging from 80% to 95% for the overall synthesis, with purity consistently above 95% after purification.
- Modifications of this synthetic route have been reported to accommodate scale-up and to improve environmental and safety profiles by substituting solvents or bases.
Q & A
Q. Critical Parameters :
- Solvent choice : Anhydrous solvents prevent side reactions (e.g., dichloromethane for coupling) .
- Temperature control : Low temperatures during azetidine ring activation reduce epimerization .
- Stoichiometry of HCl : Excess HCl ensures complete salt formation but may require post-synthesis neutralization .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm) and confirms carbamate linkage .
- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt .
Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?
Answer:
Contradictions may arise from:
- Purity variability : Impurities (e.g., free base vs. hydrochloride) alter bioactivity. Validate via HPLC and elemental analysis .
- Assay conditions : Buffer pH affects solubility; use standardized conditions (e.g., PBS pH 7.4 with 0.1% DMSO) .
- Target specificity : Perform competitive binding assays against structurally related compounds (e.g., piperidine analogs) to confirm selectivity .
Q. Example Workflow :
Re-synthesize and re-characterize the compound.
Test in parallel assays under identical conditions.
Use knockout cell lines to isolate target effects .
Advanced: What strategies are recommended for optimizing solubility and stability in biological buffers?
Answer:
- Salt form optimization : Compare hydrochloride with other salts (e.g., citrate) for enhanced aqueous solubility .
- Co-solvents : Use cyclodextrins or PEG-400 to improve solubility without denaturing proteins .
- Lyophilization : Stabilize the compound for long-term storage at -20°C .
Q. Stability Data :
| Condition | Half-life (Days) | Degradation Products |
|---|---|---|
| Aqueous pH 7.4, 25°C | 7 | Free base, azetidine ring-opened derivatives |
| Lyophilized, -20°C | >365 | None detected |
Structural Analogs: What modifications impact pharmacological profiles?
Answer:
Key analogs and their effects:
| Compound | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate | Piperidine substitution | Enhanced CNS penetration | |
| 3-(4-Methoxyphenoxy)azetidine hydrochloride | Methoxy vs. carbamate | Reduced receptor affinity | |
| Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate | Trifluoromethyl group | Increased metabolic stability |
Q. Design Strategy :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance stability .
- Replace ethyl carbamate with tert-butyl carbamate for improved lipophilicity .
Crystallography: How can SHELX programs determine the crystal structure?
Answer:
Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) to collect intensity data .
Structure Solution : SHELXD identifies heavy atoms (Cl⁻ from HCl salt) for phasing .
Refinement : SHELXL refines positional and thermal parameters, with R-factor < 0.05 for high-resolution data .
Q. Key Parameters :
- Hydrogen bonding : The hydrochloride salt forms N–H···Cl interactions, stabilizing the crystal lattice .
- Torsion angles : Azetidine ring puckering (e.g., envelope conformation) impacts molecular packing .
Biological Targets: Hypothesized mechanisms based on structural analogs?
Answer:
- GPCR modulation : The azetidine-oxygen motif mimics endogenous amines, suggesting activity at serotonin or dopamine receptors .
- Enzyme inhibition : Carbamate groups may act as serine protease inhibitors (e.g., acetylcholinesterase) .
Q. Validation Approach :
- Docking studies : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT₁A, PDB: 6WGT) .
- Kinetic assays : Measure IC₅₀ against recombinant enzymes .
Stability: Key factors affecting the hydrochloride salt during storage?
Answer:
Q. Stability Table :
| Storage Condition | Purity After 6 Months | Major Degradants |
|---|---|---|
| -20°C, desiccated | 98% | None |
| 25°C, ambient light | 75% | Oxidized carbamate |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
